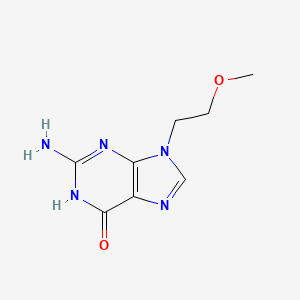

2-amino-9-(2-methoxyethyl)-1H-purin-6-one

Description

2-Amino-9-(2-methoxyethyl)-1H-purin-6-one is a purine derivative characterized by a methoxyethyl side chain at the N9 position of the purine ring. Its molecular formula is C₈H₁₁N₅O₂, with a molecular weight of 209.21 g/mol. This compound is structurally analogous to nucleoside analogs like acyclovir and ganciclovir, which are known for their antiviral properties. The methoxyethyl group enhances solubility and bioavailability compared to simpler alkyl or hydroxyalkyl substituents .

Properties

Molecular Formula |

C8H11N5O2 |

|---|---|

Molecular Weight |

209.21 g/mol |

IUPAC Name |

2-amino-9-(2-methoxyethyl)-1H-purin-6-one |

InChI |

InChI=1S/C8H11N5O2/c1-15-3-2-13-4-10-5-6(13)11-8(9)12-7(5)14/h4H,2-3H2,1H3,(H3,9,11,12,14) |

InChI Key |

MYBJFXUHGPFBOP-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C=NC2=C1N=C(NC2=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-(2-methoxyethyl)-1H-purin-6-one can be achieved through several methods. One common approach involves the reaction of 2-aminoadenosine with methylsulfonyl chloride to produce 2’-O-(2-methoxyethyl)-2,6-diaminopurine riboside, which can then be enzymatically converted to the target compound . Another method involves the use of Grignard reagents to add substituents to the purine base, followed by aromatization to yield the desired nucleoside .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing advanced techniques such as chromatography for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

2-amino-9-(2-methoxyethyl)-1H-purin-6-one undergoes various chemical reactions, including:

Oxidation: This reaction can modify the purine ring, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the functional groups attached to the purine ring.

Substitution: Common in the synthesis of nucleoside analogs, substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated purines, while substitution can produce various nucleoside analogs with different biological properties .

Scientific Research Applications

2-amino-9-(2-methoxyethyl)-1H-purin-6-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in nucleic acid chemistry and potential as a mutagen.

Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

Industry: Utilized in the production of nucleoside analogs for research and pharmaceutical purposes.

Mechanism of Action

The mechanism of action of 2-amino-9-(2-methoxyethyl)-1H-purin-6-one involves its interaction with nucleic acids. It can be incorporated into DNA or RNA, potentially disrupting normal cellular processes. This disruption can lead to mutagenesis or inhibition of viral replication, making it a candidate for antiviral therapies .

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Methoxyethyl vs. In contrast, acyclovir’s hydroxyethoxymethyl group enhances water solubility but limits oral absorption due to poor permeability .

- Stereochemistry: Compounds like ganciclovir and 2'-O-methylguanosine have chiral centers in their sugar moieties, which influence target specificity. The methoxyethyl group in the target compound lacks chirality, simplifying synthesis while retaining activity .

Pharmacological Activity

- Antiviral Efficacy: Acyclovir and ganciclovir are clinically validated for herpesviruses, acting as chain terminators during viral DNA replication. The target compound’s methoxyethyl group may reduce renal toxicity compared to acyclovir’s carboxylated metabolites . 2-Amino-9-(1-(2-hydroxyethoxy)ethyl)-1H-purin-6-one shows stronger binding to viral polymerases in kinetic assays, suggesting higher potency .

- Solubility and Bioavailability :

- The methoxyethyl substituent balances solubility and permeability, addressing limitations seen in acyclovir (low bioavailability) and ganciclovir (dose-dependent toxicity) .

Biological Activity

2-amino-9-(2-methoxyethyl)-1H-purin-6-one, also known by its chemical name and CAS Number 59277-89-3, is a purine derivative that has garnered attention for its potential biological activities, particularly in the field of antiviral research. This compound's structure is closely related to established antiviral agents like acyclovir, which provides a foundation for exploring its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₁N₅O₃, with a molecular weight of 225.20 g/mol. The compound features a purine base with a methoxyethyl side chain, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁N₅O₃ |

| Molecular Weight | 225.20 g/mol |

| CAS Number | 59277-89-3 |

| Appearance | White to off-white solid |

The primary mechanism of action for this compound involves the inhibition of viral DNA synthesis. Similar to acyclovir, it targets viral DNA polymerase, leading to the termination of viral replication. The compound's structural similarity to nucleotides allows it to be incorporated into viral DNA, disrupting the replication process.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity against various viruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV). In vitro studies have demonstrated its efficacy in inhibiting viral replication at low concentrations without causing significant cytotoxicity to host cells.

Case Studies

- In Vitro Study on HSV : A study conducted by Poojarya et al. (2022) assessed the antiviral effects of this compound on HSV-infected cells. Results showed a dose-dependent reduction in viral titers, suggesting its potential as a therapeutic agent against HSV infections .

- Animal Model Testing : In animal models, administration of this compound resulted in reduced viral loads and improved clinical outcomes compared to untreated controls. Dosage optimization revealed that lower doses effectively inhibited viral replication while minimizing toxicity.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution within biological tissues. Its metabolism involves conversion through various pathways, primarily affecting nucleotide metabolism. The compound's half-life and clearance rates are yet to be fully elucidated but are crucial for determining optimal dosing regimens in therapeutic applications.

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to establish comprehensive safety data and identify any potential long-term effects or interactions with other medications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.